![molecular formula C8H3FKN3O3 B2714213 Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2126177-44-2](/img/structure/B2714213.png)
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate” is a complex organic compound containing a potassium ion, a fluoropyridine group, and an oxadiazole group . Fluoropyridines are aromatic compounds where one or more hydrogen atoms attached to the pyridine ring are replaced by fluorine atoms . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The fluoropyridine group would contribute to the aromaticity of the compound, while the oxadiazole group would introduce additional heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Fluoropyridines generally have reduced basicity and are less reactive than their chlorinated and brominated analogues . The presence of the oxadiazole group could also influence its properties .Scientific Research Applications
Synthesis and Properties
Clean One-Pot Synthesis of 1,2,4-Oxadiazoles
Potassium fluoride has been identified as an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering advantages such as simple operation and convenient product separation. This work highlights a one-pot method using microwave irradiation under solvent-free conditions, showcasing the potential for efficient synthesis techniques in developing oxadiazole derivatives (S. Rostamizadeh et al., 2010).
Herbicidal Activity
Herbicidal Activity of Oxadiazole Derivatives
A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated moderate to high herbicidal activity against graminaceous plants. This underscores the potential agricultural applications of such compounds, highlighting their importance beyond pharmaceutical uses (H. Tajik & A. Dadras, 2011).
Anticancer and Antimicrobial Activity
Cytotoxic and Antimicrobial Properties
The synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles from carboxylic acid esters and arylamidoximes in the presence of potassium carbonate demonstrated antiproliferative activities against human cell lines, suggesting potential for cancer treatment. Additionally, some novel 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives showed weak antimicrobial activity, indicating the broad spectrum of biological activities associated with oxadiazole derivatives (Carlos Jonnatan Pimentel Barros et al., 2014); (O. Ates et al., 1998).
Sensory Properties to Fluoride Anion
Fluorinated Poly(arylene ether-1,3,4-oxadiazole)s
The synthesis of highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s demonstrated the ability to bind fluoride anion selectively, showcasing the potential for developing new materials with specific sensory properties (J. Ding & M. Day, 2006).
Mechanism of Action
Future Directions
The development of new fluorinated compounds is an active area of research, due to their interesting physical, chemical, and biological properties . This compound, with its combination of a fluoropyridine and an oxadiazole group, could potentially be of interest in various fields, including pharmaceuticals and agrochemicals .
properties
IUPAC Name |
potassium;5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3.K/c9-4-1-2-5(10-3-4)6-11-12-7(15-6)8(13)14;/h1-3H,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZIVJYIQMKQPL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NN=C(O2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FKN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.